molecular formula C8H9BrFN B14752984 2-Bromo-3-fluoro-4,6-dimethylaniline CAS No. 444-02-0

2-Bromo-3-fluoro-4,6-dimethylaniline

Cat. No.: B14752984
CAS No.: 444-02-0
M. Wt: 218.07 g/mol
InChI Key: XBOBKAUHRIOAJO-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-4,6-dimethylaniline is an organic compound with the molecular formula C8H9BrFN It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-4,6-dimethylaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding aniline derivative. The bromination and fluorination steps are then carried out under controlled conditions to introduce the desired substituents.

For example, the synthesis might involve:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amine.

    Bromination: Introduction of a bromine atom using bromine or a brominating agent.

    Fluorination: Introduction of a fluorine atom using a fluorinating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-4,6-dimethylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

2-Bromo-3-fluoro-4,6-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-4,6-dimethylaniline depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or interacting with key functional groups in the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4,6-dimethylaniline: Similar structure but lacks the fluorine atom.

    3-Fluoro-4,6-dimethylaniline: Similar structure but lacks the bromine atom.

    2-Bromo-3-fluoroaniline: Similar structure but lacks the methyl groups.

Uniqueness

2-Bromo-3-fluoro-4,6-dimethylaniline is unique due to the presence of both bromine and fluorine atoms along with methyl groups on the aniline ring. This combination of substituents can impart unique chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

444-02-0

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

2-bromo-3-fluoro-4,6-dimethylaniline

InChI

InChI=1S/C8H9BrFN/c1-4-3-5(2)8(11)6(9)7(4)10/h3H,11H2,1-2H3

InChI Key

XBOBKAUHRIOAJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N)Br)F)C

Origin of Product

United States

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